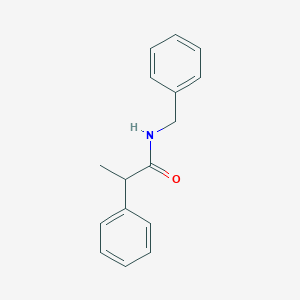
N-benzyl-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NBPP is a white crystalline powder that belongs to the class of amides. It is synthesized by the reaction of benzylamine and 2-phenylpropanoyl chloride. NBPP has been studied for its potential therapeutic applications due to its ability to interact with the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation.
Mécanisme D'action
NBPP interacts with the endocannabinoid system, which consists of cannabinoid receptors and endocannabinoids. NBPP binds to the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation and pain sensation. By binding to the CB2 receptor, NBPP can modulate the activity of the endocannabinoid system, leading to various physiological effects.
Biochemical and Physiological Effects:
NBPP has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects. NBPP has been found to reduce pain sensitivity in rats, suggesting its potential use as a pain reliever. Additionally, NBPP has been shown to have anti-inflammatory effects, indicating its potential use in treating inflammatory disorders. NBPP has also been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. Finally, NBPP has been shown to have neuroprotective effects, indicating its potential use in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NBPP is that it is relatively easy to synthesize and purify, making it readily available for lab experiments. Additionally, NBPP has been shown to have various therapeutic applications, making it a promising compound for further research. However, one limitation of NBPP is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on NBPP. One direction is to further explore its potential as a pain reliever, particularly in the treatment of chronic pain. Another direction is to investigate its potential as an anticancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is potential for the development of new compounds based on NBPP that may have improved therapeutic properties.
Méthodes De Synthèse
The synthesis of NBPP involves the reaction of benzylamine and 2-phenylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dichloromethane and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
NBPP has been studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and neuroprotection. In a study conducted on rats, NBPP was shown to have analgesic effects, suggesting its potential use as a pain reliever. In another study, NBPP was found to inhibit the growth of cancer cells, indicating its potential as an anticancer agent. Additionally, NBPP has been shown to have neuroprotective effects, suggesting its potential use in treating neurological disorders such as Alzheimer's disease.
Propriétés
Nom du produit |
N-benzyl-2-phenylpropanamide |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N-benzyl-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-13(15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18) |
Clé InChI |
ZCDMZKLWLXCKBO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)





